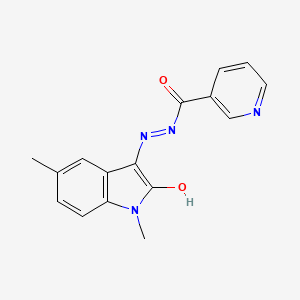

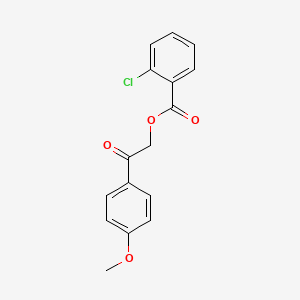

![molecular formula C14H13N3OS3 B5546035 N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546035.png)

N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazole and its derivatives have garnered significant attention in synthetic and medicinal chemistry due to their versatile biological activities and presence in numerous pharmacologically active compounds. The interest in thiazole derivatives is largely due to their structural similarity to many natural compounds and their diverse chemical and physical properties, enabling a wide range of chemical transformations and applications.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions, nucleophilic substitutions, and modifications of existing thiazole rings. An example relevant to our compound could involve the cyclization of thioamide with chloroacetoacetate derivatives, a common method for synthesizing ethyl-2-substituted-4-methyl-1,3-thiazole-5-carboxylates with high yields, showcasing the synthetic accessibility of thiazole cores (Tang Li-jua, 2015).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by spectroscopic methods including IR, ^1H NMR, and MS spectra, providing detailed insights into the arrangement of atoms and the overall molecular architecture. For instance, the gelation behavior of N-(thiazol-2-yl) benzamide derivatives has been elucidated through crystal engineering approaches, highlighting the role of methyl functionality and S⋯O interaction in determining molecular assembly (P. Yadav & Amar Ballabh, 2020).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives are diverse, including regioselective syntheses that lead to variously substituted thiazoles. An example is the synthesis of 2,5- and 4,5-disubstituted thiazoles via cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides, demonstrating the chemical versatility of thiazole compounds (K. Ravi Singh et al., 2022).

科学的研究の応用

Synthesis and Characterization

Researchers have developed several methods for synthesizing thiazole derivatives, which share a structural similarity to N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide. For instance, Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, highlighting the versatility of thiazole compounds in chemical synthesis (Kumar, Parameshwarappa, & Ila, 2013). Similarly, the work by Desai et al. (2019) involved synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate, demonstrating the potential of thiazole derivatives for further chemical exploration and application (Desai, Bhatt, & Joshi, 2019).

Biological Studies

Thiazole derivatives have been examined for their biological activities, including antimicrobial and anticancer properties. Wazalwar et al. (2019) synthesized novel thiazolylcarboxamide derivatives and assessed their antibacterial and antifungal activities, providing insight into the potential therapeutic applications of thiazole compounds (Wazalwar, Banpurkar, & Perdih, 2019). Additionally, Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides with significant anticancer activity against various cancer cell lines, underscoring the potential of thiazole derivatives in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

作用機序

The mechanism of action of thiazoles can vary widely depending on their specific structure and the biological system they interact with. Some thiazoles have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Safety and Hazards

The safety and hazards of thiazoles can vary depending on their specific structure. Some thiazoles are used in drugs and are safe for human consumption under certain conditions, while others may be toxic or hazardous . Always refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information.

将来の方向性

特性

IUPAC Name |

N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS3/c1-9(12-6-15-8-21-12)17(2)14(18)10-7-20-13(16-10)11-4-3-5-19-11/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCHHUCHRHHLSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CS1)N(C)C(=O)C2=CSC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

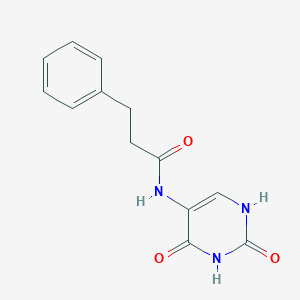

![N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)

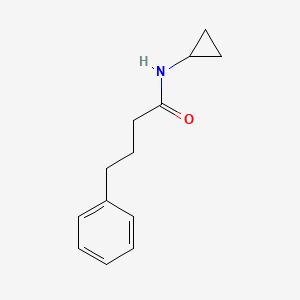

![5-fluoro-2-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5545978.png)

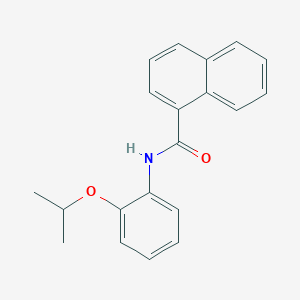

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5545989.png)

![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5545995.png)

![5-[(2,3,5,6-tetrafluorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5546007.png)

![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5546012.png)

![1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5546027.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5546060.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)